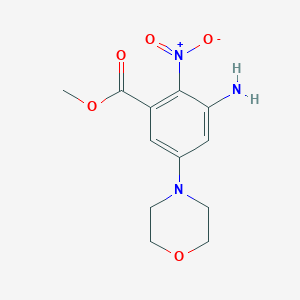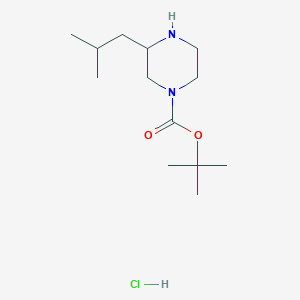
tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride
Overview
Description
Tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride, also known as TIPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. TIPC is a piperazine derivative that has been synthesized through a multi-step process, and it exhibits promising pharmacological properties that make it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of nitric oxide, a molecule that plays a key role in the inflammatory response. This compound has also been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and COX-2, both of which are involved in the inflammatory response. In addition, this compound has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the development of oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride is that it exhibits potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several potential future directions for research on tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride. One area of research could be to further elucidate its mechanism of action, which could help to optimize its therapeutic potential. Another area of research could be to investigate its potential applications in the treatment of cancer, as studies have shown that it exhibits anti-cancer properties. Finally, research could be conducted to investigate the safety and efficacy of this compound in clinical trials, which could lead to its approval as a therapeutic agent for the treatment of chronic pain and inflammatory diseases.
Scientific Research Applications
Tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases such as arthritis. This compound has also been shown to have potential anti-cancer properties, with studies indicating that it can inhibit the growth and proliferation of cancer cells.
properties
IUPAC Name |
tert-butyl 3-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-10(2)8-11-9-15(7-6-14-11)12(16)17-13(3,4)5;/h10-11,14H,6-9H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOIFVAVTYMLAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CCN1)C(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662694 | |
| Record name | tert-Butyl 3-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1203372-46-6 | |
| Record name | tert-Butyl 3-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



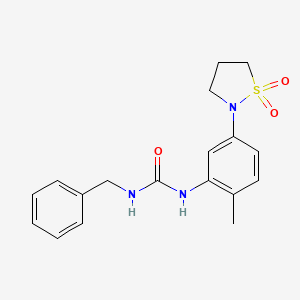
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3220843.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B3220857.png)
![4-(2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B3220868.png)
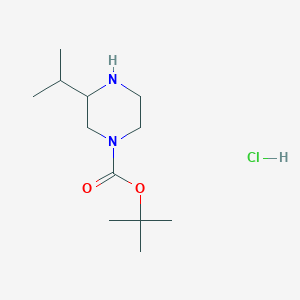

![N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3220896.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3220897.png)
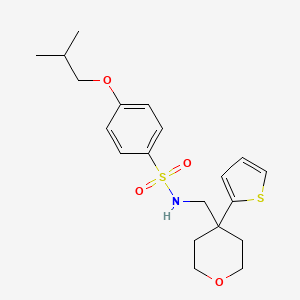
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3220906.png)
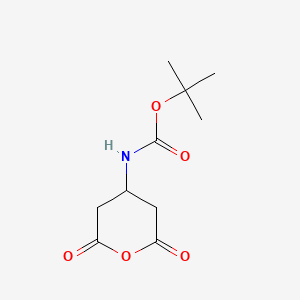
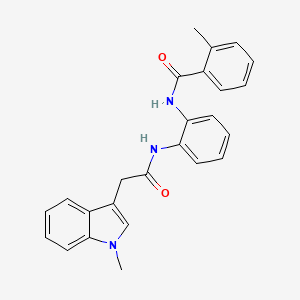
![(E)-1,4-dimethyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B3220917.png)
